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Compound of Interest

Compound Name: Tetraoctyltin

Cat. No.: B036588

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tetraoctyltin,
focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the
limited public availability of specific experimental spectra for tetraoctyltin, this document
presents representative data based on typical values for tetraalkyltin compounds, alongside
detailed experimental protocols for acquiring such data.

Introduction to Tetraoctyltin

Tetraoctyltin, with the chemical formula (CsH17)aSn, is an organotin compound characterized
by a central tin atom bonded to four octyl groups. Organotin compounds are utilized in a variety
of industrial applications, including as PVC stabilizers, catalysts, and biocides. A thorough
understanding of their molecular structure, elucidated through techniques like NMR and IR
spectroscopy, is crucial for quality control, reaction monitoring, and understanding their
chemical behavior and potential toxicological profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of molecules. For tetraoctyltin, H NMR and 3C NMR are the most relevant
techniques.

IH NMR Spectral Data (Typical)
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The *H NMR spectrum of tetraoctyltin is expected to be relatively simple due to the symmetry
of the molecule. The protons on the octyl chains will give rise to a few distinct signals.

Typical Chemical

Assignment _ Multiplicity Integration
Shift (8, ppm)

Sn-CHz- 0.8-1.0 Triplet 8H

-(CH2)6- 1.2-1.6 Multiplet 48H

-CH2-CHs 0.85-0.95 Triplet 12H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The exact
chemical shifts and coupling constants can vary depending on the solvent and the specific

spectrometer used.

13C NMR Spectral Data (Typical)

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
chemically non-equivalent carbon atom in the octyl chains will produce a distinct signal.

Assignment Typical Chemical Shift (8, ppm)
Sn-CHa- 9-11

-CH2- 27-34

-CHs 13-15

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at O ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of tetraoctyltin is dominated by the
vibrational modes of the C-H and C-C bonds within the octyl chains.

FTIR Spectral Data (Typical)
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Wavenumber (cm~?) Vibrational Mode Intensity

C-H asymmetric stretching

2955 - 2965 Strong
(CH5)
C-H asymmetric stretching

2920 - 2930 Strong
(CH2)

C-H symmetric stretching

2870 - 2880 Strong
(CH5)
C-H symmetric stretching
2850 - 2860 Strong
(CH2)
1460 - 1470 C-H bending (CH2 and CHs) Medium
1375 - 1385 C-H bending (CHs) Medium
720 - 730 CHz rocking Weak

Note: The exact peak positions and intensities can be influenced by the physical state of the
sample (e.g., neat liquid, solution, or KBr pellet).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of
organotin compounds like tetraoctyltin.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the tetraoctyltin sample for *H NMR, and
50-100 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial. The choice of solvent is critical to avoid obscuring sample
signals.
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o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if
necessary.

o Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final
solution height should be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spinner turbine and adjust the depth using a gauge to ensure
it is centered in the detection coil.

o Place the sample in the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for
maintaining a stable magnetic field.

o Shim the magnetic field to achieve homogeneity. This can be done manually or
automatically to obtain sharp, symmetrical peaks.

o Tune and match the probe for the nucleus being observed (*H or 13C).

o Set the acquisition parameters, including the number of scans, spectral width, acquisition
time, and relaxation delay. For 13C NMR, a greater number of scans is typically required
due to the low natural abundance of the 3C isotope.

o Acquire the spectrum.
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHClIs at
7.26 ppm for *H and 77.16 ppm for 13C).
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o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling
information.

FTIR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background
spectrum of the clean, empty ATR crystal.

o Place a small drop of liquid tetraoctyltin directly onto the center of the ATR crystal.
o Lower the press arm to ensure good contact between the sample and the crystal.
o Acquire the IR spectrum.

o After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol
or acetone) and a soft, lint-free cloth.

o Sample Preparation (KBr Pellet - for solids or viscous liquids):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press.

o Apply pressure to form a transparent or translucent pellet.

o Place the pellet in the sample holder of the FTIR spectrometer.

o Record a background spectrum of the empty sample compartment.
o Acquire the IR spectrum of the sample.

o Data Acquisition and Processing:
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o Set the desired spectral range (typically 4000 cm~1 to 400 cm~1) and the number of scans
to be averaged.

o The acquired spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).

o lIdentify and label the major absorption bands.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organotin
compound like tetraoctyltin.
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Spectral Analysis Workflow for Tetraoctyltin
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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